![molecular formula C9H12ClNO4S2 B1446581 tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate CAS No. 1803593-66-9](/img/structure/B1446581.png)
tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate
Overview
Description
“tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate” is an organic compound with the CAS Number: 1803593-66-9 . It has a molecular weight of 297.78 . It is a powder in physical form .
Synthesis Analysis
The synthesis of “tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate” is complex and generally achieved through organic synthetic chemistry methods in the laboratory .Molecular Structure Analysis
The molecular formula of “tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate” is C9H12ClNO4S2 .Physical And Chemical Properties Analysis
“tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate” is a powder . It has a molecular weight of 297.78 . The compound has a predicted density of 1.383±0.06 g/cm3 .Scientific Research Applications
1. Intermediate in the Synthesis of Ceftolozane This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Use in Mass Spectrometric Analysis
Although not the exact compound, a similar compound, tert-Butyl N-(2,3-dihydroxypropyl)carbamate, has been used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis . It’s possible that tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate could have similar applications in analytical chemistry.
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302 and H314 . This indicates that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its use in organic synthesis, it can be inferred that it may be involved in various biochemical reactions, depending on the specific context of its use .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction and the nature of the other compounds present .
Result of Action
The molecular and cellular effects of tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate’s action would depend on the specific context of its use . As a reagent in organic synthesis, its primary effect would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . It should be stored at -20℃, away from light, and under inert gas .
properties
IUPAC Name |
tert-butyl N-(2-chlorosulfonylthiophen-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S2/c1-9(2,3)15-8(12)11-6-4-5-16-7(6)17(10,13)14/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFJYKJZFAOKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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